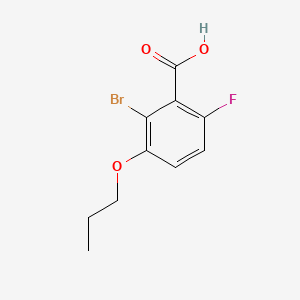

2-Bromo-6-fluoro-3-propoxybenzoic acid

Description

Properties

IUPAC Name |

2-bromo-6-fluoro-3-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBJVKJSVWSOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)F)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-propoxybenzoic acid typically involves the bromination and fluorination of a propoxybenzoic acid precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-propoxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

2-Bromo-6-fluoro-3-propoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The propoxy group can enhance the compound’s solubility and facilitate its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with this compound, differing primarily in substituent groups or backbone modifications:

*Estimated molecular weight based on structural formula.

Key Observations:

Substituent Influence on Acidity: The electron-withdrawing bromo and fluoro groups in this compound enhance the acidity of the carboxylic acid group compared to analogs with electron-donating substituents (e.g., methoxy) . In contrast, the nitro (NO₂) group in 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid further increases acidity due to its strong electron-withdrawing nature .

Its isopropoxy analog (-OCH(CH₃)₂) introduces greater steric hindrance, which may reduce solubility in polar solvents .

Molecular Weight Trends :

Physicochemical and Functional Differences

Reactivity :

- Bromo and fluoro substituents favor nucleophilic aromatic substitution (SNAr) reactions, whereas nitro groups are more resistant to substitution but may participate in reduction pathways .

- The propoxy group’s ether linkage is susceptible to oxidative cleavage under strong acidic or basic conditions, unlike the nitro group’s stability .

- Applications: this compound: Potential intermediate in pharmaceuticals (e.g., kinase inhibitors) due to halogenated aromatic systems . 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid: Likely used in dye synthesis or as a photoactive compound due to nitro functionality .

Commercial and Research Status

Biological Activity

2-Bromo-6-fluoro-3-propoxybenzoic acid is a halogenated benzoic acid derivative notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound possesses a unique molecular structure characterized by the presence of bromine and fluorine atoms, as well as a propoxy group, which contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C10H10BrF O3

- Molecular Weight : Approximately 277.09 g/mol

- Structural Characteristics : The presence of halogens (bromine and fluorine) enhances lipophilicity and alters binding affinities to various biological targets, making this compound a candidate for further pharmacological exploration.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. The halogen substituents increase the compound's interaction with microbial membranes, enhancing its efficacy against various pathogens.

- Case Study : In a comparative analysis, this compound was tested against several bacterial strains, showing inhibitory concentrations (IC50) ranging from 5 to 20 µg/mL, which indicates a promising profile for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial membrane potential. This mechanism was confirmed through flow cytometry and Western blot analyses.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Mitochondrial disruption |

Interaction with Biological Targets

Research into the interactions between this compound and various enzymes has revealed potential pathways for therapeutic applications.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression, with IC50 values indicating effective inhibition at low concentrations.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins.

- Key Findings :

- Binding energy values suggest strong interactions with target proteins, indicating potential as a lead compound for drug development.

- Comparative studies with similar compounds highlight the unique binding characteristics conferred by the specific arrangement of substituents on the benzoic acid framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.